![molecular formula C20H20N4O2 B2364171 3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097863-72-2](/img/structure/B2364171.png)
3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MPP and has been shown to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Antimitotic Agents
Research into chiral isomers of related compounds has shown significant biological activity, with variations in potency between different isomers. This indicates the importance of stereochemistry in the development of antimitotic agents, suggesting potential applications of the query compound in cancer research or therapy, assuming similar bioactivity profiles (Temple & Rener, 1992).
Heterocyclic Compound Transformations
Transformations of compounds with similar pyrazine and pyridine rings have been described, leading to the creation of novel heterocyclic compounds. These transformations are valuable in synthetic chemistry for developing new drugs or materials with specific properties (Kolar, Tiŝler, & Pizzioli, 1996).
Synthesis of Heterocycles
The compound's related functionalities have been utilized in the synthesis of a wide range of heterocyclic compounds, demonstrating the utility of methoxyphenyl and pyrazinyl components in the efficient regiospecific synthesis of pyrazole, isoxazole, and pyridine derivatives. This suggests the query compound could be a precursor in synthesizing various heterocycles, potentially with biological activity (Mahata et al., 2003).
Polymer Chemistry
The synthesis and study of polymeric electrochromic materials using related compounds as acceptor units indicate potential applications in developing novel electrochromic devices. Such materials could be used in smart windows, displays, and other applications where controlled optical properties are desired (Zhao et al., 2014).
Antimicrobial and Antifungal Activities
Compounds with similar structures have shown antimicrobial, antifungal, and antioxidant activities. This suggests that the query compound could potentially be explored for its bioactivity, contributing to the development of new therapeutic agents (Xiao et al., 2014).
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-5-2-15(3-6-17)4-7-19(25)24-14-18-20(23-13-12-22-18)16-8-10-21-11-9-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFACDAWNHEBFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
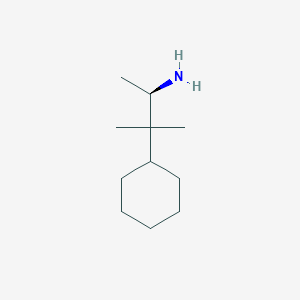
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

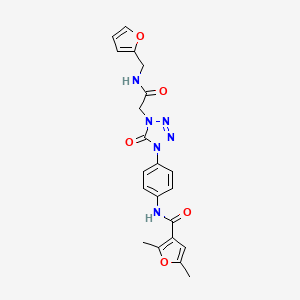

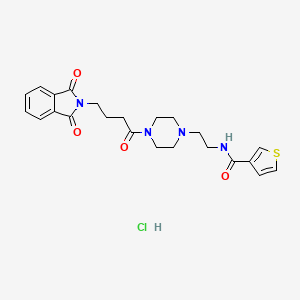
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
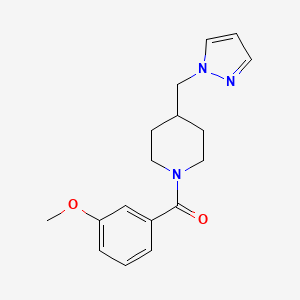
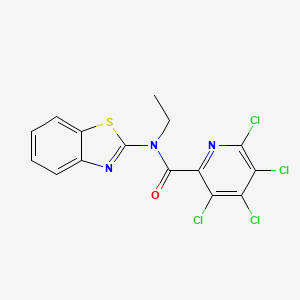
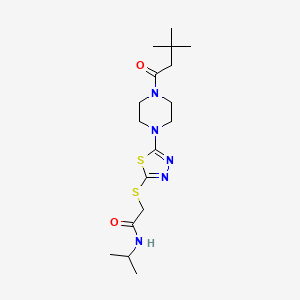

![2-(Allylsulfanyl)-4-[(4-chlorophenyl)sulfanyl]-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2364109.png)
